3,7-Dimethyloctan-3-ol

Description

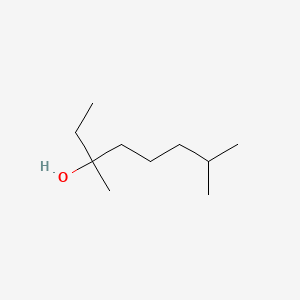

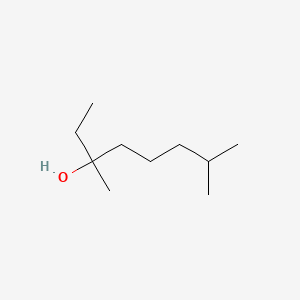

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHQZZUEERVIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029110 | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.823-0.829 | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-69-3, 57706-88-4 | |

| Record name | Tetrahydrolinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-6-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM4XS5M134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,7-Dimethyloctan-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool, is a tertiary alcohol with a faint floral odor.[1] It is a monoterpenoid and a fatty alcohol, structurally it is 3-octanol (B1198278) substituted by methyl groups at positions 3 and 7.[2] This compound and its derivatives are of interest in various fields, including the fragrance industry, and as intermediates in the synthesis of other organic molecules.[2][3] Notably, it has been identified as a metabolite in cancer metabolism, suggesting a potential area for further investigation in biomedical research.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and analytical methodologies.

Chemical Structure and Identification

The fundamental structure of this compound consists of an eight-carbon chain with a hydroxyl group and a methyl group attached to the third carbon, and another methyl group on the seventh carbon.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 78-69-3[1][2] |

| Molecular Formula | C10H22O[1][2] |

| SMILES | CCC(C)(O)CCCC(C)C[4] |

| InChI | 1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3[4] |

| InChIKey | DLHQZZUEERVIGQ-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 158.28 g/mol [2][5] |

| Boiling Point | 194.5 ± 8.0 °C at 760 mmHg |

| Density | 0.8 ± 0.1 g/cm³[6] |

| Flash Point | 169 °F (76.1 °C)[3] |

| Water Solubility | 320 mg/L at 25 °C[3] |

| logP | 3.3[2][5] |

| Refractive Index | n20/D 1.434[3] |

Experimental Protocols

Synthesis

A common route for the synthesis of related structures involves the hydrogenation of unsaturated precursors. For instance, (S)-3,7-Dimethyloctane-3-ol can be synthesized from linalool (B1675412) with a reported yield of 85%.[7] The general steps would involve:

-

Hydrogenation: The precursor, such as linalool, is subjected to hydrogenation in the presence of a catalyst, typically palladium on activated charcoal.

-

Solvent: The reaction is carried out in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction is typically performed at room temperature for a specific duration (e.g., 3 hours).[7]

-

Purification: The final product is purified using standard techniques like distillation.

A patent describes a process for the manufacture of 3,7-dimethyl-l-octen-3-ol, which involves the hydrogenation of 6-methyl-5-hepten-2-one (B42903) to 6-methyl-2-heptanone, followed by reaction with acetylene (B1199291) and subsequent hydrogenation. This compound is mentioned as a related product.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the proton environment in the molecule. Key expected signals would correspond to the methyl, methylene, and methine protons, as well as the hydroxyl proton.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. Electron ionization (EI) is a common method used.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, with a characteristic broad peak for the O-H stretch of the alcohol group.

Applications and Relevance in Drug Development

The primary application of this compound is in the fragrance and flavor industry.[2][3] It is also used in a variety of daily chemical flavor formulations.[3]

Its relevance to drug development is currently indirect but presents potential avenues for research:

-

Metabolite in Cancer: Its identification as a metabolite in cancer metabolism warrants further investigation into its role in cancer biology and its potential as a biomarker.[1][2]

-

Synthetic Intermediate: As a chiral alcohol, it can serve as a starting material or intermediate in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is a base product for the synthesis of Vitamin E.

-

Biofuel and Agrochemicals: Research has explored its use as a potential biofuel and in the synthesis of agrochemicals.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of this compound.

Caption: Logical workflow for the analysis of this compound.

Safety Information

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[8] It may also cause an allergic skin reaction and is toxic to aquatic life.[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[8]

Conclusion

This compound is a well-characterized tertiary alcohol with established applications in the fragrance industry. Its role as a metabolite in cancer and its potential as a synthetic precursor highlight areas for future research, particularly in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties and structure to aid researchers and scientists in their work with this compound.

References

- 1. Tetrahydrolinalool | C10H22O | CID 6548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (3S)-3,7-dimethyloctan-3-ol | C10H22O | CID 7000008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,7-DIMETHYL-1-OCTANOL(106-21-8) 1H NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for 3,7-Dimethyl-3-octanol (HMDB0035246) [hmdb.ca]

- 6. 3,7-dimethyloct-6-en-1-yn-3-ol synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | CAS#:78-69-3 | Chemsrc [chemsrc.com]

The Natural Occurrence of 3,7-Dimethyloctan-3-ol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool, is a tertiary acyclic monoterpenoid alcohol. It is recognized for its characteristic floral, waxy, and slightly citrusy aroma, contributing to the scent profile of various natural products. While its synthetic counterpart is utilized in the fragrance and flavor industries, the natural occurrence of this compound in plants is of significant interest for phytochemical research, chemotaxonomy, and the discovery of novel bioactive compounds. This technical guide provides a comprehensive overview of the known plant sources of this compound, including available quantitative data, detailed experimental protocols for its analysis, and an illustrative representation of its general biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a limited number of plant species across different families. While its presence is confirmed, precise quantitative data remains scarce in publicly available literature. The following table summarizes the known plant sources of this compound. It is important to note that the concentration of volatile compounds in plants can vary significantly based on genetic factors (cultivar), environmental conditions, plant part, developmental stage, and the extraction method employed.

| Plant Species | Family | Plant Part | Concentration Data | Reference(s) |

| Persicaria hydropiperoides (Mild water-pepper) | Polygonaceae | Not specified | Presence reported | [1] |

| Persicaria minor (Small water-pepper) | Polygonaceae | Not specified | Presence reported | [1] |

| Mangifera indica L. (Mango) | Anacardiaceae | Fruit | Presence reported in some cultivars | [1] |

| Chloroxylon swietenia DC. (East Indian satinwood) | Rutaceae | Not specified | Presence reported | [2] |

Further research is required to quantify the concentration of this compound in these and other potential plant sources.

Experimental Protocols

The identification and quantification of this compound in plant matrices typically involve extraction of the volatile fraction followed by chromatographic and spectrometric analysis.

Extraction of Volatile Compounds

The choice of extraction method is critical and can significantly influence the yield and chemical profile of the extracted volatiles.

-

Hydrodistillation: This is a standard method for extracting essential oils.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Fresh or dried plant material is placed in a flask with water.

-

The mixture is heated to boiling. The steam and volatile compounds are condensed.

-

The essential oil, being immiscible with water, is collected.

-

-

Advantages: Well-established, yields a "true" essential oil.

-

Disadvantages: Can lead to thermal degradation of some compounds.

-

-

Solvent Extraction: This method is suitable for thermolabile compounds.

-

Solvents: Hexane, dichloromethane, or other non-polar solvents.

-

Procedure:

-

Plant material is macerated in the chosen solvent.

-

The solvent is then evaporated under reduced pressure to yield a concrete or absolute.

-

-

Advantages: Avoids high temperatures.

-

Disadvantages: Co-extraction of non-volatile compounds may occur.

-

-

Supercritical Fluid Extraction (SFE): A "green" technology using supercritical CO₂.

-

Procedure: Supercritical CO₂ is used as the extraction solvent. By manipulating temperature and pressure, the selectivity of the extraction can be controlled.

-

Advantages: Environmentally friendly, solvent-free extracts, low extraction temperatures.

-

Disadvantages: High initial equipment cost.

-

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method for sampling volatile compounds.

-

Procedure: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the plant sample. Volatiles adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph.

-

Advantages: Simple, rapid, solvent-free, and sensitive.

-

Disadvantages: Can be competitive for fiber adsorption, and quantification requires careful calibration.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile compounds like this compound.

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C (hold for 2 min).

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Final hold: 240 °C for 10 min. (This program should be optimized based on the complexity of the sample matrix).

-

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

-

Compound Identification:

-

Mass Spectral Library Matching: The obtained mass spectrum of a chromatographic peak is compared with spectra in commercial libraries (e.g., NIST, Wiley).

-

Retention Index (RI): The RI of the compound is calculated relative to a series of n-alkanes run under the same chromatographic conditions and compared with literature values.

-

Co-injection with an Authentic Standard: The definitive identification is achieved by co-injecting the sample with a pure standard of this compound and observing peak enhancement.

-

-

Quantification:

-

External Standard Method: A calibration curve is generated using different concentrations of a pure this compound standard. The concentration in the sample is determined from this curve.

-

Internal Standard Method: A known concentration of an internal standard (a compound not present in the sample but with similar chemical properties and chromatographic behavior) is added to both the sample and the calibration standards. This method corrects for variations in injection volume and sample workup.

-

Biosynthesis of Acyclic Monoterpene Alcohols

This compound is an acyclic monoterpene alcohol. The biosynthesis of these compounds in plants generally follows the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids. This pathway provides the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps are:

-

Formation of Geranyl Pyrophosphate (GPP): One molecule of DMAPP and one molecule of IPP are condensed by GPP synthase to form the C10 precursor, geranyl pyrophosphate (GPP).

-

Formation of Acyclic Monoterpene Alcohols: GPP can then be converted to various acyclic monoterpene alcohols through the action of specific monoterpene synthases (TPSs) or other enzymes like hydrolases. For instance, geraniol (B1671447) synthase can convert GPP to geraniol. While the direct enzymatic step to this compound from a common precursor is not well-elucidated, it is likely derived from further enzymatic modifications of primary acyclic monoterpenes.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a plant sample.

Conclusion

This compound is a naturally occurring monoterpenoid found in a select number of plant species. While its presence has been confirmed, there is a clear need for further research to quantify its concentration in these plants and to explore a wider range of flora for its existence. The protocols outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, which can be adapted and optimized for specific research applications. Understanding the natural distribution and biosynthesis of this compound not only contributes to the fundamental knowledge of plant secondary metabolism but may also unveil new opportunities for its application in the pharmaceutical and biotechnology sectors.

References

- 1. Cymbopogon citratus Essential Oil: Extraction, GC–MS, Phytochemical Analysis, Antioxidant Activity, and In Silico Molecular Docking for Protein Targets Related to CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroxylon swietenia (Roxb.) DC induces cell death and apoptosis by down‐regulating the NF‐κB pathway in MCF‐7 breast cancer cells: In vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,7-Dimethyloctan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3,7-dimethyloctan-3-ol, a tertiary alcohol. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.57 | m | 1H | H-7 |

| 1.31 | m | 2H | H-5 |

| 1.31 | m | 2H | H-4 |

| 1.17 | s | 3H | C3-CH₃ |

| 1.16 | m | 2H | H-2 |

| ~1.1-1.4 | m | 2H | H-6 |

| 0.90 | d | 6H | C7-(CH₃)₂ |

| 0.88 | t | 3H | H-1 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (50.18 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 72.89 | C-3 |

| 41.69 | C-4 |

| 39.65 | C-6 |

| 34.32 | C-2 |

| 28.00 | C-7 |

| 26.42 | C3-CH₃ |

| 22.62 | C7-CH₃ |

| 21.65 | C-5 |

| 8.17 | C-1 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (Vapor Phase) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (alcohol) |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (gem-dimethyl) |

| ~1150 | Medium | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization) [2]

| m/z | Relative Intensity (%) | Assignment |

| 59 | 100 | [C₃H₇O]⁺ |

| 43 | 80 | [C₃H₇]⁺ |

| 73 | 70 | [C₄H₉O]⁺ |

| 129 | 60 | [M-C₂H₅]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

| 55 | 50 | [C₄H₇]⁺ |

| 70 | 45 | [C₅H₁₀]⁺ |

| 87 | 40 | [C₅H₁₁O]⁺ |

| 158 | <5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[3]

-

The solution is transferred to a 5 mm NMR tube.

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).[4]

2.1.2. ¹H NMR Spectroscopy

-

The ¹H NMR spectrum is acquired on a 400 MHz spectrometer.[5]

-

Standard acquisition parameters are used, including a 30° pulse width and a relaxation delay of 1-2 seconds.

-

The free induction decay (FID) is processed with Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

2.1.3. ¹³C NMR Spectroscopy

-

The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus.[5]

-

A standard proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.[6]

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, typically requiring a longer acquisition time than ¹H NMR.[4]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

As this compound is a liquid at room temperature, a neat (undiluted) sample is used.[7] A thin film of the liquid is prepared by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[7][8]

2.2.2. Data Acquisition

-

A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[9] This method requires minimal sample preparation.[10]

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source.

-

Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

2.3.2. Mass Analysis and Detection

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. The fragmentation pattern is characteristic of the molecule's structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: General workflow for spectroscopic analysis of a liquid compound.

References

- 1. Tetrahydrolinalool | C10H22O | CID 6548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Octanol, 3,7-dimethyl- [webbook.nist.gov]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. rsc.org [rsc.org]

- 6. sc.edu [sc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. homework.study.com [homework.study.com]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

An In-Depth Technical Guide to the Physical Properties of Tetrahydrolinalool

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tetrahydrolinalool (B1194170), a saturated derivative of the monoterpenoid linalool. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the substance's physical characteristics for formulation, quality control, and research purposes. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental determinations are provided.

Core Physical Properties of Tetrahydrolinalool

Tetrahydrolinalool, also known by its IUPAC name 3,7-dimethyloctan-3-ol, is a colorless liquid with a floral, tea-like nuance in its odor. The physical properties of tetrahydrolinalool are critical for its application in various fields, including fragrance, cosmetics, and potentially as a therapeutic agent due to its anticonvulsant activity.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₂₂O | - |

| Molecular Weight | 158.28 | g/mol |

| Boiling Point | 197 (at 760 mmHg) | °C |

| 71-73 (at 6 mmHg) | °C | |

| Melting Point | -1.53 (estimate) | °C |

| Density | 0.826 - 0.831 (at 20°C) | g/cm³ |

| 0.826 (at 25°C) | g/mL | |

| Refractive Index | 1.432 - 1.436 (at 20°C) | - |

| Vapor Pressure | 0.115 (at 25°C) | mmHg |

| Solubility in Water | Insoluble | - |

| Solubility in Organic Solvents | Soluble in alcohol, fixed oils, and hydrocarbon solvents. | - |

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is paramount for the characterization and application of chemical compounds. The following sections detail the experimental protocols for measuring the key physical properties of tetrahydrolinalool.

Determination of Boiling Point (Micro Method using Thiele Tube)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., 10 x 75 mm)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil or other suitable high-boiling liquid

Procedure:

-

Sample Preparation: Place a few drops of tetrahydrolinalool into the small test tube, enough to create a column of liquid approximately 1-2 cm high.

-

Capillary Inversion: Insert the capillary tube, sealed end up, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with mineral oil to a level just above the side arm.

-

Immersion: Carefully lower the thermometer and test tube assembly into the Thiele tube, ensuring the tetrahydrolinalool sample is below the oil level and the open end of the capillary tube is submerged in the liquid. The rubber band should remain above the oil level to prevent degradation.

-

Heating: Gently heat the side arm of the Thiele tube with a slow, even flame or on a hot plate. This will induce convection currents in the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Cooling and Reading: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

-

Repeat: For accuracy, allow the apparatus to cool further and repeat the determination.

Determination of Melting Point (Capillary Method for Low-Melting Liquids)

For substances that are liquid at room temperature but may solidify at lower temperatures, a cryostat is used in conjunction with a standard melting point apparatus.

Apparatus:

-

Melting point apparatus with a cooling system (cryostat)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Sample Preparation: Cool a small sample of tetrahydrolinalool in a cooling bath until it solidifies.

-

Capillary Loading: Quickly introduce a small amount of the solidified sample into a capillary tube by tapping the open end into the solid. Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

-

Heating and Observation: Start heating the block at a slow, controlled rate (e.g., 1-2 °C per minute).

-

Melting Range Determination: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). For a pure substance, this range should be narrow.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature (e.g., 20°C), ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer and weigh it (m₂).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer completely. Fill it with tetrahydrolinalool at the same temperature as the water. Insert the stopper, wipe the exterior, and weigh it (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the measurement temperature)

-

Mass of tetrahydrolinalool = m₃ - m₁

-

Density of tetrahydrolinalool (ρ_sample) = (m₃ - m₁) / Volume of pycnometer

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Ethanol (B145695) and lens paper for cleaning

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Temperature Control: Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature (e.g., 20°C).

-

Sample Application: Open the prism assembly and clean the surfaces with ethanol and lens paper. Place a few drops of tetrahydrolinalool onto the lower prism.

-

Measurement: Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Reading: Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Dispersion Correction: If a colored fringe is visible, adjust the dispersion correction knob to eliminate it.

-

Record Value: Read the refractive index value from the scale.

-

Cleaning: Clean the prisms thoroughly with ethanol and lens paper after the measurement.

Determination of Solubility (Quantitative Shake-Flask Method)

This method determines the saturation concentration of a solute in a solvent.

Apparatus:

-

Flasks with stoppers

-

Shaking incubator or magnetic stirrer with a constant temperature bath

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

-

Volumetric flasks and pipettes for standard solutions

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of tetrahydrolinalool to a flask containing a known volume of the solvent (e.g., distilled water or ethanol).

-

Seal the flask and place it in a shaking incubator or on a magnetic stirrer in a constant temperature bath (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to settle.

-

Carefully transfer an aliquot of the supernatant (the clear, saturated solution) to a centrifuge tube, avoiding any undissolved droplets.

-

Centrifuge the aliquot to remove any suspended micro-droplets.

-

-

Concentration Analysis (using GC-FID):

-

Calibration: Prepare a series of standard solutions of tetrahydrolinalool in the same solvent with known concentrations. Analyze these standards by GC-FID to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject a known volume of the clear, centrifuged supernatant into the GC-FID.

-

Quantification: Determine the peak area of tetrahydrolinalool in the sample chromatogram. Use the calibration curve to calculate the concentration of tetrahydrolinalool in the saturated solution. This concentration represents its solubility in that solvent at the specified temperature.

-

Signaling Pathway and Experimental Workflow

Recent studies have indicated that tetrahydrolinalool exhibits anticonvulsant activity, which is believed to be mediated through the GABAergic pathway. Specifically, it is suggested to interact with the GABA-A (γ-aminobutyric acid type A) receptor, a ligand-gated ion channel.

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the proposed interaction of tetrahydrolinalool.

Caption: GABAergic synapse and Tetrahydrolinalool interaction.

Experimental Workflow for Investigating Tetrahydrolinalool's Effect on GABA-A Receptors

The following diagram outlines a typical experimental workflow to study the modulatory effects of tetrahydrolinalool on GABA-A receptors.

Caption: Workflow for GABAA Receptor Modulation Study.

This guide provides essential technical information on the physical properties of tetrahydrolinalool and the methodologies for their determination. The inclusion of its interaction with the GABAergic signaling pathway highlights a key area of its biological activity relevant to drug development and neuroscience research.

3,7-Dimethyloctan-3-ol solubility in different organic solvents

An In-depth Technical Guide to the Solubility of 3,7-Dimethyloctan-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as tetrahydrolinalool), a tertiary alcohol with applications in fragrances and as a flavoring agent. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates key concepts and workflows through diagrams.

Core Concept: "Like Dissolves Like"

The solubility of this compound is governed by its molecular structure, which features a polar hydroxyl (-OH) group and a nonpolar ten-carbon alkyl chain.[1] The principle of "like dissolves like" is central to understanding its behavior in different solvents.[1] This means it is expected to have good solubility in other alcohols and nonpolar organic solvents, while its long hydrophobic chain limits its solubility in highly polar solvents like water.[1]

Solubility interactions based on molecular polarity.

Quantitative and Qualitative Solubility Data

| Solvent | Formula | Type | Solubility | Temperature (°C) | Source |

| Water | H₂O | Highly Polar | 320 mg/L | 25 | [2][3] |

| Ethanol (70%) | C₂H₅OH | Polar Protic | 1 mL in 2 mL | Not Specified | [4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [2][4] |

| Hexane | C₆H₁₄ | Nonpolar | Good solubility (qualitative) | Not Specified | [1] |

| Fixed Oils | N/A | Nonpolar | Soluble | Not Specified | [4] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of liquid alcohols like this compound.

Protocol 1: Isothermal Equilibrium Cloud Point Method

This method is effective for determining the maximum solubility of a liquid in another liquid solvent.[5]

Objective: To determine the saturation point of this compound in a given solvent at a constant temperature.

Materials:

-

This compound

-

Solvent of interest

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath

-

Burette (calibrated)

-

Jacketed glass vessel or Erlenmeyer flask

-

Light source for observing turbidity

Procedure:

-

Setup: Place the jacketed glass vessel in the thermostatically controlled water bath set to the desired temperature (e.g., 25°C). Allow the system to equilibrate.

-

Solvent Addition: Accurately measure a known volume or mass of the solvent into the vessel.

-

Stirring: Begin stirring the solvent vigorously enough to create a vortex without introducing air bubbles.[5]

-

Titration: Slowly add this compound from the burette into the stirring solvent.[5]

-

Observation: Continuously observe the solution against a light source. The "cloud point" is reached when the solution first shows a persistent slight turbidity, indicating that it is saturated and a second phase is beginning to form.[5]

-

Recording: Record the volume of this compound added.

-

Calculation: Calculate the solubility in terms of g/100 mL, mol/L, or other appropriate units.

-

Replication: Repeat the experiment at least three times to ensure reproducibility.

Protocol 2: Quantitative Analysis via Gas Chromatography (GC)

This protocol is used for precise quantification of solubility by analyzing the concentration of a saturated solution.

Objective: To determine the solubility by creating a saturated solution and measuring the concentration of this compound using Gas Chromatography (GC).

Materials:

-

This compound

-

Solvent of interest

-

Internal standard (e.g., a non-interfering alkane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a nonpolar or mid-polar capillary column)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. "Excess" means enough solute is added so that an undissolved phase remains.

-

Place the vial in a shaking incubator at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for GC:

-

Allow the vial to stand undisturbed at the equilibrium temperature until the undissolved phase has settled.

-

Carefully draw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any suspended microdroplets.

-

Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the GC. Add a known amount of an internal standard.

-

-

GC Analysis:

-

Prepare a series of calibration standards of this compound in the solvent with the internal standard.

-

Analyze the calibration standards and the prepared sample using an established GC method. The NIST WebBook indicates that Gas Chromatography is a suitable analytical technique for this compound.[6]

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility using the GC method.

Workflow for quantitative solubility determination via GC.

References

The Biological Significance of 3,7-Dimethyloctan-3-ol: An In-Depth Technical Guide for Researchers

An Overview of a Volatile Metabolite with Emerging Roles in Human Health

Abstract

3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool, is a naturally occurring tertiary alcohol found in various plants and is also recognized as a human metabolite. While extensively utilized in the fragrance and flavor industries for its pleasant floral aroma, its biological significance is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite, detailing its metabolic pathways, potential physiological roles, and its emerging association with disease states, particularly cancer. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, experimental methodologies, and signaling pathway diagrams to facilitate further investigation into this intriguing molecule.

Introduction

This compound is a monoterpene alcohol that can be of both exogenous and endogenous origin in humans.[1] Exogenously, it is ingested through foods and beverages containing its precursor, linalool (B1675412), which is abundant in fruits like mango and various herbs.[2] Endogenously, it is a product of the metabolic transformation of linalool by the gut microbiota.[3] While its primary commercial application lies in its olfactory properties, its presence as a human metabolite necessitates a deeper understanding of its biological functions and potential implications for health and disease.[4][5] This guide synthesizes the current knowledge on this compound, focusing on its metabolic fate and biological activities.

Metabolic Pathways of this compound

The formation and subsequent metabolism of this compound primarily involve a two-step process: its generation from linalool by gut bacteria and its subsequent conjugation in the liver.

Formation from Linalool by Gut Microbiota

Linalool, a common dietary terpene, undergoes hydrogenation by anaerobic bacteria residing in the gastrointestinal tract to form this compound.[3] This biotransformation is a key step in the metabolic pathway and highlights the significant role of the gut microbiome in processing dietary compounds.

Caption: Formation of this compound from Linalool by Gut Microbiota.

Hepatic Metabolism and Excretion

Following its formation and absorption, this compound undergoes phase II metabolism in the liver. The primary conjugation reaction is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid moiety to the hydroxyl group of the molecule.[3][6] This process increases the water solubility of the compound, facilitating its excretion via the urine.[3] Sulfation is another potential conjugation pathway.[3]

Caption: Hepatic Metabolism and Excretion of this compound.

Biological Activities and Potential Significance

The biological roles of this compound are beginning to be explored, with preliminary evidence suggesting its involvement in neurological processes and a potential association with cancer.

Neurological Effects

Recent studies have indicated that this compound possesses anticonvulsant properties. This activity is thought to be mediated through its interaction with the GABAergic system, specifically by modulating GABAA receptors.[7] This finding opens avenues for investigating its potential as a therapeutic agent for neurological disorders such as epilepsy.

Caption: Proposed Mechanism of Anticonvulsant Activity.

Association with Cancer

Metabolomic databases have consistently flagged this compound as a metabolite "observed in cancer metabolism".[4][5] While the precise role and the mechanism of its involvement are yet to be elucidated, its detection as a volatile organic compound (VOC) in cancer-related studies suggests its potential as a non-invasive biomarker.[8][9] Further research is imperative to understand whether its presence is a cause or a consequence of the disease and to explore its diagnostic or therapeutic potential.

Quantitative Data

Quantitative data on the concentration of this compound in human biological samples is sparse. However, studies on its precursor, linalool, provide some insights into the potential levels of its metabolites.

| Analyte | Matrix | Concentration Range | Study Population | Citation |

| Linalool | Urine | Up to 6 µg/g creatinine | Lactating mothers after a standardized curry dish | [4] |

Note: This table reflects the limited publicly available quantitative data. More targeted quantitative studies on this compound are needed.

Experimental Protocols

The analysis of this compound in biological matrices typically involves gas chromatography-mass spectrometry (GC-MS). Due to its alcoholic nature, derivatization is often employed to improve its chromatographic properties and detection sensitivity.

General Workflow for GC-MS Analysis

Caption: General Workflow for the Analysis of this compound.

Detailed Methodology for Sample Preparation and GC-MS Analysis

This protocol is a generalized procedure based on methods for analyzing similar terpene alcohols in biological fluids. Optimization will be required for specific applications.

5.2.1. Sample Preparation and Extraction

-

Sample Collection: Collect urine or plasma samples and store them at -80°C until analysis.

-

Enzymatic Hydrolysis (for conjugated metabolites): To measure total this compound (free and conjugated), incubate the sample with β-glucuronidase/sulfatase at 37°C.

-

Internal Standard Addition: Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of this compound).

-

Liquid-Liquid Extraction (LLE):

-

Adjust the pH of the sample if necessary.

-

Add an immiscible organic solvent (e.g., hexane:ethyl acetate (B1210297) mixture).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic layer.

-

Repeat the extraction process for better recovery.

-

-

Drying and Concentration: Dry the pooled organic extracts over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

5.2.2. Derivatization

-

To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30-60 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) ether derivative.[1]

5.2.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

-

Conclusion and Future Directions

This compound is a metabolite with a clear metabolic origin from the dietary precursor linalool, mediated by the gut microbiota and subsequent hepatic conjugation. While its biological significance is not yet fully understood, emerging evidence points towards potential roles in neuromodulation and as a biomarker in cancer. The information and methodologies presented in this guide are intended to serve as a foundational resource for researchers aiming to further investigate the physiological and pathophysiological roles of this compound.

Future research should focus on:

-

Developing and validating sensitive and specific quantitative methods for this compound in various human biological matrices.

-

Conducting large-scale metabolomic studies to establish its concentration ranges in healthy and diseased populations.

-

Elucidating its precise role in cancer metabolism and evaluating its potential as a diagnostic or prognostic biomarker.

-

Further investigating its neurological effects and exploring its therapeutic potential.

By addressing these key areas, the scientific community can unravel the full biological significance of this compound and its potential impact on human health.

References

- 1. 7-Methoxy-3,7-dimethyloctan-3-ol | 94230-87-2 | Benchchem [benchchem.com]

- 2. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. essencejournal.com [essencejournal.com]

- 4. Linalool, 1,8-Cineole, and Eugenol Transfer from a Curry Dish into Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analyses of lung cancer-derived volatiles in exhaled breath and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diagnosis by Volatile Organic Compounds in Exhaled Breath from Patients with Gastric and Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curry-Odorants and Their Metabolites Transfer into Human Milk and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for 3,7-Dimethyl-3-octanol (HMDB0035246) [hmdb.ca]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 3,7-Dimethyloctan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known under the common synonym tetrahydrolinalool, is a tertiary alcohol with the chemical formula C₁₀H₂₂O.[1][2][3] Its structure contains a single chiral center at the C3 carbon, giving rise to two stereoisomers: the (R)- and (S)-enantiomers. While the racemic mixture is utilized as a fragrance ingredient with a floral, woody scent, the individual stereoisomers are of significant interest to the scientific and pharmaceutical communities due to the potential for enantiomer-specific biological activities.[2][4] This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and known biological properties of the enantiomers of this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of the racemic mixture and the individual enantiomers of this compound are crucial for their handling, formulation, and analysis. While enantiomers share many physical properties, they differ in their interaction with plane-polarized light.

| Property | Racemic this compound | (S)-3,7-Dimethyloctan-3-ol | (R)-3,7-Dimethyloctan-3-ol |

| IUPAC Name | (±)-3,7-Dimethyloctan-3-ol | (3S)-3,7-Dimethyloctan-3-ol | (3R)-3,7-Dimethyloctan-3-ol |

| Synonyms | Tetrahydrolinalool | (S)-(-)-Tetrahydrolinalool | (R)-(+)-Tetrahydrolinalool |

| CAS Number | 78-69-3 | 80558-38-9 | 56577-25-4 |

| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol | 158.28 g/mol | 158.28 g/mol |

| Boiling Point | 197 °C | 54-59.5 °C at 5 mmHg | Not specified |

| Density | 0.826 g/cm³ (25 °C) | Not specified | Not specified |

| Solubility | Practically insoluble in water | Not specified | Not specified |

| Optical Rotation | 0° | Not specified in literature | Not specified in literature |

Stereochemistry of this compound

The presence of a single stereocenter at the C3 position results in two non-superimposable mirror images, the (R) and (S) enantiomers.

References

- 1. Anticonvulsant activity of Tetrahydrolinalool: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydrolinalool | C10H22O | CID 6548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3,7-Dimethyl-3-octanol (HMDB0035246) [hmdb.ca]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide on 3,7-Dimethyloctan-3-ol (CAS Number: 78-69-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known as Tetrahydrolinalool, is a tertiary alcohol and a monoterpenoid.[1] It is a colorless liquid with a faint, fresh floral odor, reminiscent of lily and citrus.[2][3] Chemically, it is a fatty alcohol where 3-octanol (B1198278) is substituted by methyl groups at positions 3 and 7.[1] This compound is synthesized through the catalytic hydrogenation of linalool (B1675412) and is valued in the fragrance industry for its stability, particularly in aggressive media where linalool may degrade.[3] It is also found naturally in some plants, such as mango and the Small Water-pepper (Persicaria minor), and is a constituent of honey aroma.[1][3][4] In addition to its use in fragrances, it is also utilized as a flavoring agent in food products.[1][5]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and formulation contexts.

| Property | Value | Reference(s) |

| Molecular Formula | C10H22O | [2][6] |

| Molecular Weight | 158.28 g/mol | [1][7] |

| CAS Number | 78-69-3 | [1][6] |

| Appearance | Colorless liquid | [2][8] |

| Density | 0.826 - 0.8314 g/cm³ at 20-25 °C | [2][8] |

| Boiling Point | 194.5 - 197 °C at 760 mmHg | [4][6] |

| Melting Point | -56 °C | [4] |

| Flash Point | 76.1 - 81.1 °C (Closed Cup) | [6][9] |

| Vapor Pressure | 0.111 hPa at 19.6 °C; 0.75 mmHg at 20 °C | [4] |

| Water Solubility | 320 mg/L at 25 °C (practically insoluble) | [3][4][10] |

| Solubility in Ethanol | 1 ml in 2 ml of 70% ethanol | [5] |

| logP (Octanol/Water Partition Coefficient) | 3.3 - 3.54 | [11][12] |

| Refractive Index | 1.431 - 1.435 at 20 °C | [5][8] |

Toxicological Profile

The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. The data indicates a low level of systemic toxicity.

| Endpoint | Test Species | Route | Result | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | [4][6][13] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg | [4][9][13][14] |

| Skin Irritation | Rabbit | Dermal | Irritant | [14] |

| Eye Irritation | Rabbit | Ocular | Irritant | [14] |

| Skin Sensitization | Animal studies | Dermal | May cause an allergic skin reaction | [9][14] |

| Genotoxicity (Mutagenicity) | Bacteria and mammalian cell cultures | In vitro | Non-mutagenic | [14] |

| Reproductive Toxicity | Animal studies | - | No indication of fertility impairment | [14] |

| Developmental Toxicity (Teratogenicity) | Animal studies | - | No indication of developmental toxicity at non-toxic maternal doses | [14] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of standard protocols used to assess the safety and toxicological endpoints of fragrance ingredients like this compound.

Skin Irritation Testing (OECD Guideline 404)

This protocol assesses the potential of a substance to cause skin irritation.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's fur is clipped. A dose of 0.5 mL of the undiluted test substance is applied to the shorn skin. The treated area is then covered with a gauze patch and non-irritating tape.

-

Observation: The patch is removed after a 4-hour exposure period. The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).

-

Interpretation: The substance is classified as an irritant based on the mean scores for erythema and edema. For this compound, results have indicated it is a skin irritant.[14]

Eye Irritation Testing (OECD Guideline 405)

This test evaluates the potential for a substance to cause serious eye damage or irritation.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

Scoring: The ocular reactions are scored according to a standardized system.

-

Interpretation: Based on the persistence and severity of the observed effects, the substance is classified. This compound has been shown to be an eye irritant.[14]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).

-

Observation: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to grow in the absence of the essential amino acid) is counted.

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control. Studies on this compound have shown no mutagenic effects in this assay.[14]

Mechanisms and Pathways

While specific signaling pathways for this compound are not extensively detailed in the public domain, its primary biological interactions are related to skin irritation and sensitization.

Skin Sensitization

Skin sensitization is an allergic reaction that develops after repeated exposure to a substance. The process involves two phases:

-

Induction Phase: Initial contact with the allergen (hapten). The small molecule of this compound likely penetrates the stratum corneum and binds to skin proteins, forming a hapten-protein conjugate. This complex is recognized as foreign by Langerhans cells (antigen-presenting cells) in the epidermis. These cells then migrate to the lymph nodes and present the antigen to T-lymphocytes, leading to the proliferation of allergen-specific T-cells.

-

Elicitation Phase: Upon subsequent exposure, the memory T-cells are activated, leading to a more rapid and intense inflammatory response, which manifests as allergic contact dermatitis.

Visualizations

Experimental Workflow for Skin Hazard Assessment

Caption: Workflow for assessing the skin irritation, sensitization, and mutagenicity potential of a chemical.

Logical Flow of Dermal Sensitization

Caption: Key events in the induction and elicitation phases of skin sensitization.

Conclusion

This compound is a well-characterized fragrance and flavor ingredient with a low profile for systemic toxicity. The primary health concerns are related to its potential to cause skin and eye irritation, as well as allergic skin reactions upon repeated contact.[9][14] It is not considered to be a mutagenic or carcinogenic compound.[14] The available data from standardized toxicological tests provide a solid foundation for its continued safe use in consumer products, provided that concentration levels are managed to mitigate the risks of skin irritation and sensitization. Further research could focus on its metabolic pathways in humans and the precise molecular mechanisms underlying its sensitizing potential.

References

- 1. Tetrahydrolinalool | C10H22O | CID 6548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Tetrahydrolinalool | 78-69-3 [chemicalbook.com]

- 4. This compound – Wikipedia [de.wikipedia.org]

- 5. Food safety and quality: details [fao.org]

- 6. This compound | CAS#:78-69-3 | Chemsrc [chemsrc.com]

- 7. (3S)-3,7-dimethyloctan-3-ol | C10H22O | CID 7000008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (±)-3,7-dimethyloctan-3-ol [chembk.com]

- 9. vigon.com [vigon.com]

- 10. This compound [chembk.com]

- 11. ScenTree - Tetrahydrolinalool (CAS N° 78-69-3) [scentree.co]

- 12. Human Metabolome Database: Showing metabocard for 3,7-Dimethyl-3-octanol (HMDB0035246) [hmdb.ca]

- 13. tetrahydrolinalool, 78-69-3 [thegoodscentscompany.com]

- 14. download.basf.com [download.basf.com]

An In-depth Technical Guide to 3,7-Dimethyloctan-3-ol: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethyloctan-3-ol, also widely known as tetrahydrolinalool (B1194170), is a naturally occurring acyclic monoterpene alcohol. While historically recognized for its pleasant, floral-lily-like aroma and subsequent use in the fragrance and flavor industries, recent scientific inquiry has unveiled its potential as a bioactive molecule with significant pharmacological interest. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound, with a particular focus on its interaction with GABAA receptors, presenting a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a saturated derivative of the naturally abundant linalool (B1675412).[1] It is found in various aromatic plants, such as mango and the small knotweed (Persicaria minor), and is also recognized as a human metabolite.[1][2] Its chemical structure features a tertiary alcohol group and two methyl substitutions along an octane (B31449) backbone.[1] This structure contributes to its characteristic odor and its physicochemical properties, which dictate its applications and biological interactions.[3] Beyond its traditional use in perfumery, this compound has emerged as a molecule of interest for its potential central nervous system effects, specifically its anticonvulsant properties.[4] This guide will delve into the available scientific knowledge surrounding this compound, from its historical context within terpene chemistry to its modern-day pharmacological evaluation.

History and Discovery

The history of this compound is intrinsically linked to the broader exploration of terpenes and essential oils, which began in the 19th century. Early chemists like Otto Wallach pioneered the systematic study of these natural compounds, laying the groundwork for understanding their chemical structures and diverse properties. While a specific date or individual credited with the initial discovery and isolation of this compound is not prominently documented in readily available literature, its identification would have followed the advancements in analytical techniques that allowed for the separation and characterization of individual components from complex essential oil mixtures.

Its synthesis is closely related to that of linalool, a major component of many essential oils. The catalytic hydrogenation of linalool to produce the more stable this compound (tetrahydrolinalool) is a known industrial process, suggesting its discovery likely occurred in the context of fragrance and flavor chemistry research, where stability of scent compounds is crucial.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling for drug development purposes.

| Property | Value | Reference(s) |

| Molecular Formula | C10H22O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| CAS Number | 78-69-3 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet, floral, lily-like | [2] |

| Boiling Point | 197 °C at 760 mmHg | [2] |

| Melting Point | -56 °C | [2] |

| Density | 0.826 g/cm3 (at 25 °C) | [2] |

| Flash Point | 77 °C | [2] |

| Water Solubility | 0.320 g/L (at 25 °C) (practically insoluble) | [2] |

| logP (o/w) | 3.3 | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the catalytic hydrogenation of linalool. This process saturates the two double bonds in the linalool molecule, resulting in the more chemically stable tertiary alcohol.

Experimental Protocol: Catalytic Hydrogenation of Linalool

The following is a representative protocol for the synthesis of this compound based on the hydrogenation of linalool.

Materials:

-

Linalool (either enantiomer or racemic mixture)

-